1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene consists of a nitrobenzene ring with a bromine atom and a 3,3-difluoroazetidin-1-yl group attached to it. The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental determination.Scientific Research Applications
Pharmacological Applications
- Pharmacological Characterization of Synthetic Flavone Derivatives : A study explored the pharmacological properties of 6-Bromo-3'-nitroflavone, a synthetic flavone derivative, noting its anxiolytic-like effects and interaction with benzodiazepine receptors (Wolfman et al., 1998).
Cellular and Molecular Interactions
- Cytogenetic Analysis of Nitrobenzene Exposure : Research focused on the cytogenetic effects of nitrobenzene, a compound structurally related to the chemical , showing no significant genotoxic potential in rat lymphocytes (Kligerman et al., 1983).
- Binding of Nitrobenzene to DNA and Hemoglobin : Another study investigated the binding of nitrobenzene to hepatic DNA and hemoglobin, noting the genotoxicity and potential carcinogenic properties of nitrobenzene (Li et al., 2003).
Toxicological Studies
- Immunotoxicity of Nitrobenzene : A study examined the immunotoxic effects of nitrobenzene in mice, showing alterations in organ weights, serum chemistry, and hematological parameters (Burns et al., 1994).
Safety and Hazards
While specific safety data for 5-Bromo-2-(3,3-difluoroazetidin-1-yl)nitrobenzene is not available, general precautions for handling similar nitrobenzene compounds include avoiding inhalation, skin contact, and eye contact . It’s also recommended to use this compound only in a well-ventilated area and to wear appropriate protective clothing .
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-3,3-difluoroazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O2/c10-6-1-2-7(8(3-6)14(15)16)13-4-9(11,12)5-13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIVFVHOOZFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)Br)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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